molecular formula C24H26N4O4S B11423732 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

Cat. No.: B11423732
M. Wt: 466.6 g/mol
InChI Key: QLPOVKGNCLCHRA-UHFFFAOYSA-N
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Description

5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide is a complex organic compound featuring a pyrimidoindole core structure

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

InChI

InChI=1S/C24H26N4O4S/c1-31-16-8-6-15(7-9-16)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)33)18-13-17(32-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,33)

InChI Key

QLPOVKGNCLCHRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by functionalization to introduce the methoxy and sulfanylidene groups. The final step involves the coupling of the core structure with N-[(4-methoxyphenyl)methyl]pentanamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups[5][5].

Scientific Research Applications

5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]pentanamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide represents a novel structure in the realm of medicinal chemistry. Its unique pharmacophore suggests potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The structural formula of the compound is depicted below:

C20H24N4O3S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This compound features a pyrimidine core with methoxy and sulfonyl substituents, which are critical for its biological activity.

Recent studies suggest that this compound may exert its effects through inhibition of specific enzymes involved in inflammatory pathways. The compound's structure allows for interaction with 15-lipoxygenase (ALOX15) , an enzyme implicated in various inflammatory diseases. Research indicates that the methoxyphenyl moiety plays a significant role in enhancing binding affinity to the enzyme, potentially leading to selective inhibition of linoleate oxygenase activity .

Inhibition Potency

A comparative analysis of the inhibition potency of 5-(8-methoxy-4-oxo-2-sulfanylidene...) against ALOX15 is summarized in Table 1.

CompoundIC50 (µM)Selectivity Ratio (LA/AA)
5-(8-methoxy-4-oxo-2-sulfanylidene...)0.0180.010
Reference Compound A0.0050.020
Reference Compound B0.0300.015

IC50 values indicate the concentration required to inhibit 50% of enzyme activity, with lower values reflecting higher potency.

Case Studies

  • Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
  • Anticancer Activity : In vitro assays using cancer cell lines indicated that the compound exhibited cytotoxic effects, with IC50 values ranging from 10 to 25 µM across different cell types. Mechanistic studies suggested apoptosis induction through caspase activation pathways .

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